Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOHMWFWHPKYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385568 | |
| Record name | Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88014-09-9 | |
| Record name | Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Alkylation Methods for Ethyl (3,4-Dihydro-1H-Isoquinolin-2-yl)Acetate
The most direct route to this compound involves the N-alkylation of 3,4-dihydroisoquinoline with ethyl bromoacetate. This method, adapted from analogous syntheses of isoquinoline derivatives, employs a two-step protocol: (1) generation of the reactive enolate intermediate and (2) nucleophilic displacement at the nitrogen center.
Reaction Conditions and Optimization
In a representative procedure, 3,4-dihydroisoquinoline is dissolved in anhydrous acetonitrile and treated with ethyl bromoacetate in the presence of potassium carbonate as a base. The mixture is refluxed for 12–24 hours, achieving yields of 65–78% after purification via silica gel chromatography. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates.
- Temperature : Reflux conditions (80–100°C) are optimal for complete conversion without decomposition.
- Base strength : Mild bases (K₂CO₃, NaHCO₃) prevent over-alkylation or ring-opening side reactions.
Iminium Intermediate-Based Synthesis
Recent advances leverage iminium salts as key intermediates for regioselective alkylation. This approach, detailed in patents and recent publications, avoids the instability of free 3,4-dihydroisoquinoline under acidic conditions.
Protocol for Iminium Salt Formation
3,4-Dihydroisoquinoline is treated with ethyl bromoacetate in the presence of trimethylsilyl chloride (TMSCl) to generate the iminium salt C-1 (Scheme 1). Subsequent hydrolysis with aqueous NaOH yields the target compound in 82–89% purity.
Scheme 1: Iminium-Mediated Alkylation
$$
\text{3,4-Dihydroisoquinoline} + \text{EtO}2\text{CCH}2\text{Br} \xrightarrow{\text{TMSCl, CH}3\text{CN}} \text{Iminium Salt} \xrightarrow{\text{H}2\text{O}} \text{this compound}
$$
Castagnoli–Cushman Reaction for Ring Formation
The Castagnoli–Cushman reaction offers an alternative route by constructing the dihydroisoquinoline core de novo while introducing the ethyl acetate moiety. This method, adapted for antioomycete agent synthesis, involves cyclocondensation of homophthalic anhydride with imines.
Stepwise Procedure
- Imine formation : Benzaldehyde derivatives react with amines (e.g., glycinol) in dichloromethane to form Schiff bases.
- Cyclocondensation : Homophthalic anhydride reacts with the imine in refluxing toluene, yielding 3,4-dihydroisoquinolin-1(2H)-one derivatives.
- Esterification : The ketone intermediate is treated with ethanol and sulfuric acid to install the ethyl ester group.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and throughput. Patent data reveal two scalable approaches:
Continuous Flow Reactor Systems
A 2025 patent describes a continuous flow process where 3,4-dihydroisoquinoline and ethyl bromoacetate are pumped through a heated reactor column packed with immobilized K₂CO₃. Residence times of 30 minutes achieve 94% conversion, with in-line distillation removing acetonitrile for recycling.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Parameter | Classical Alkylation | Iminium Method | Castagnoli–Cushman |
|---|---|---|---|
| Yield (%) | 65–78 | 85–92 | 68–74 |
| Reaction Time (h) | 12–24 | 2–4 | 8–12 |
| Scalability | Moderate | High | Low |
| Purification Complexity | High (chromatography) | Moderate (crystallization) | High (multiple steps) |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the isoquinoline core and ester group:
Key observations:
-
Oxidation of the tetrahydroisoquinoline ring proceeds via radical intermediates under alkaline conditions .
-
Chromium-based oxidants show higher selectivity for core oxidation over ester hydrolysis.
Reduction Reactions
Reductive modifications target both the heterocyclic ring and acetate side chain:
Mechanistic notes:
-
Catalytic hydrogenation preserves the ester group while saturating the heterocyclic ring .
-
Hydride reagents preferentially reduce esters over aromatic systems.
Substitution Reactions
The nitrogen atom and ester group participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution at Nitrogen
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | Acetone, rt, 12 hr | N-Methylated derivative | 85% | |
| Benzyl bromide | Toluene, 70°C, 24 hr | N-Benzylated derivative | 78% |
Ester Group Transformations
Cycloaddition and Ring-Opening Reactions
The compound participates in BF₃·Et₂O-mediated cyclizations:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | BF₃·Et₂O in CH₃CN, 50°C | Indenopyridine derivatives | 63-79% | |
| Arylidene ketones | BF₃·Et₂O/H₂O in CH₃CN | Fused polycyclic compounds | 68% |
Comparative Reactivity Data
| Reaction | Optimal Catalyst | Temperature | Time | Solvent |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃ | 40°C | 24 hr | Acetonitrile |
| Ester hydrolysis | HCl (4M) | Reflux | 6 hr | Ethanol/water |
| Oxidative ring opening | K₃Fe(CN)₆/KOH | rt | 12 hr | Dioxane/water |
Mechanistic Insights
-
Oxidation Pathways : Proceed through tetrahydroisoquinolinol intermediates in radical-mediated processes .
-
Substitution Kinetics : N-Alkylation rates follow the order: benzyl > allyl > methyl due to steric and electronic effects .
-
Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) accelerate N-substitution by stabilizing charged intermediates .
This comprehensive reactivity profile enables precise synthetic modifications of Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate for pharmaceutical and materials science applications.
Scientific Research Applications
Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate belongs to a broader class of tetrahydroisoquinoline derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects on properties and applications.
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| This compound (Target) | C₁₃H₁₇NO₂ | Ethyl acetate | 219.28 | Intermediate in alkaloid synthesis |
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | C₁₄H₁₉NO₄ | 6,7-Dimethoxy, 1-methyl | 265.31 | Enhanced rigidity; potential CNS activity |
| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | C₁₃H₁₇NO₄S | Methylsulfonyl, 6,7-dimethoxy | 283.34 | Higher polarity; sulfonyl group aids crystallization |
| N-(3,3-diphenyl-propyl)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetamide | C₂₇H₂₈N₂O₂ | Diphenylpropylamide, 7-methoxy | 412.53 | Bioactive amide; likely protease inhibition |
| Ethyl 2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]amino]-... | C₂₄H₂₄N₄O₂S | Quinoxaline, benzothiophene | 440.54 | Multicyclic; anticancer/kinase inhibition |
Key Insights
Substituent Effects on Polarity and Solubility: The ethyl acetate group in the target compound imparts moderate polarity, balancing solubility in polar (e.g., ethyl acetate) and nonpolar solvents (e.g., isohexane) . Compounds like 6e (methylsulfonyl) exhibit higher polarity due to the strong electron-withdrawing sulfonyl group, improving crystallinity but reducing lipid solubility .
Hydrogen Bonding and Crystallinity :
- The acetate group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing (as per Etter’s graph-set analysis in ). In contrast, carboxamide derivatives (e.g., 6f ) form stronger hydrogen bonds, leading to higher melting points .
Bioactivity Correlations: Methoxy-substituted derivatives (e.g., 6d, 6g) show enhanced binding to CNS receptors due to increased lipophilicity and steric bulk . Multicyclic analogs (e.g., quinoxaline-benzothiophene hybrids in ) demonstrate broader pharmacological profiles, likely due to π-π stacking interactions with biological targets .
Synthetic Flexibility :
- The target compound’s ester group allows straightforward derivatization (e.g., hydrolysis to carboxylic acids or transesterification), unlike sulfonamide (6e ) or aryl ketone (6h ) derivatives, which require harsher conditions .
Biological Activity
Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Overview
This compound can be synthesized through various methods, including the Castagnoli–Cushman reaction, which facilitates the formation of isoquinoline derivatives. The general synthetic route involves the condensation of appropriate precursors followed by cyclization and esterification processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3,4-dihydroisoquinoline derivatives. For instance, derivatives of this scaffold exhibited significant antioomycete activity against Pythium recalcitrans, with some compounds showing EC50 values lower than those of commercial antifungal agents . The mode of action appears to involve disruption of biological membrane systems in pathogens.
| Compound | EC50 (mM) | Preventive Efficacy (%) |
|---|---|---|
| I23 | 14 | 96.5 at 5.0 mg/pot |
| Hymexazol | 37.7 | 63.9 at 2.0 mg/pot |
This table summarizes the in vitro and in vivo efficacy of selected compounds against Pythium recalcitrans.
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. In animal models of Parkinson’s disease, the compound demonstrated significant improvements in locomotor activity when administered alongside reserpine, indicating potential benefits in neurodegenerative conditions .
| Treatment | Total Ambulations (60 min) |
|---|---|
| Vehicle Control | 1545 |
| Vehicle + Reserpine (0.3 mg/kg) | 813 |
| Ethyl Compound (30 mg/kg) + Reserpine (0.3 mg/kg) | 4056 |
This data illustrates the compound's effectiveness in enhancing motor function in a compromised system.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications at the C4 position and variations in functional groups have been shown to influence both potency and selectivity against various targets. The presence of specific substituents can enhance binding affinity and bioavailability, making these derivatives promising candidates for drug development .
Case Studies
In a comprehensive study examining multiple derivatives of the isoquinoline scaffold, researchers found that certain modifications led to enhanced antitumor activity against breast cancer cell lines . The study indicated that compounds with specific aryl substitutions could significantly inhibit cell proliferation and induce apoptosis.
Q & A
Q. What are the common synthetic routes for Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate?
The compound is typically synthesized via catalytic hydrogenation of precursors containing the isoquinoline scaffold. For example, a mixture of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate can be reduced using Pd/C catalyst under hydrogen in ethanol, followed by recrystallization to obtain pure crystals . Esterification reactions involving acetic acid derivatives and ethanol under acidic conditions (e.g., sulfuric acid) are also employed, analogous to ethyl acetate synthesis .
Q. How is the purity of this compound assessed in laboratory settings?
Purity analysis often involves gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Ethyl acetate extracts are commonly used in GC-MS for volatile compound detection, with chromatographic peaks compared against standards . Additionally, nuclear magnetic resonance (NMR) spectroscopy validates structural integrity by confirming proton environments and coupling patterns.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to map hydrogen and carbon environments, particularly the ester (-COO-) and isoquinoline moieties.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) and N-H bonds in the dihydroisoquinoline ring.
- Mass spectrometry (MS) for molecular ion ([M⁺]) detection and fragmentation pattern analysis .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
X-ray crystallography reveals that N-H···O and C-H···O hydrogen bonds stabilize the crystal lattice. Graph set analysis (e.g., Etter’s formalism) can classify these interactions into motifs like R₂²(8) rings, which are critical for understanding supramolecular assembly and polymorphism . Software such as SHELX refines these structures by optimizing atomic coordinates and thermal displacement parameters .
Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between solution-state NMR and solid-state crystallographic data may arise from conformational flexibility or solvent effects. To address this:
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
SAR strategies include:
- Functionalization : Introducing electron-withdrawing groups (e.g., halogens) on the isoquinoline ring to enhance binding affinity to target proteins.
- Prodrug design : Modifying the ester group (e.g., replacing ethyl with polyethylene glycol chains) to improve bioavailability, as seen in related prodrugs .
- Bioisosteric replacement : Substituting the acetamide moiety with sulfonamides or carbamates to modulate metabolic stability .
Q. What methodologies are used to analyze thermodynamic properties like proton affinity or gas-phase basicity?
Experimental techniques include:
- Ion cyclotron resonance (ICR) spectrometry to measure gas-phase basicity (e.g., ΔrG° = 804.7 kJ/mol for analogous esters) .
- Transesterification equilibria in the gas phase to derive enthalpy changes (ΔrH°) using mass spectrometry .
Data Contradiction and Validation
Q. How are conflicting results in reaction yields addressed during synthesis?
Contradictions may arise from catalyst poisoning or solvent impurities. Mitigation steps:
Q. What analytical approaches validate hydrogen-bonding patterns when crystallographic data is ambiguous?
Complementary methods include:
- Solid-state IR spectroscopy to confirm hydrogen-bond donor/acceptor interactions.
- Hirshfeld surface analysis to quantify intermolecular contacts and resolve packing ambiguities .
Methodological Workflows
Stepwise protocol for crystallizing this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
